molecular formula C14H13ClN6O B11216699 N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide

N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide

Cat. No.: B11216699
M. Wt: 316.74 g/mol
InChI Key: KFGWXNCZQJUGTI-UHFFFAOYSA-N
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Description

N'-[1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 5-chloro-2-methylphenyl substituent at the 1-position of the pyrazolo-pyrimidine core and an acetohydrazide group at the 4-position.

Properties

Molecular Formula

C14H13ClN6O

Molecular Weight

316.74 g/mol

IUPAC Name

N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide

InChI

InChI=1S/C14H13ClN6O/c1-8-3-4-10(15)5-12(8)21-14-11(6-18-21)13(16-7-17-14)20-19-9(2)22/h3-7H,1-2H3,(H,19,22)(H,16,17,20)

InChI Key

KFGWXNCZQJUGTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NNC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro or methyl positions .

Scientific Research Applications

N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, which can lead to the disruption of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Pyrazolo[3,4-d]pyrimidine derivatives differ primarily in their substituents, which significantly influence their physicochemical and biological profiles. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N'-[1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide 5-Cl-2-MePh, acetohydrazide Inferred: ~C₁₅H₁₃ClN₆O ~316–318 Chloro and methyl groups enhance lipophilicity; hydrazide may improve solubility
N'-[1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide 4-MePh, acetohydrazide C₁₄H₁₄N₆O 282.3 Lower lipophilicity due to absence of Cl; used as a synthetic intermediate
N-(5-Chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide 5-Cl-2-MePh, acetamide C₂₅H₂₀ClN₅O₂ 465.9 Acetamide group reduces polarity compared to hydrazide; phenyl at 1-position
2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide 3-ClPh, N-Me acetamide C₁₅H₁₃ClN₆O₂ 340.8 Oxo group at 4-position alters electronic properties; moderate antimicrobial activity

Key Observations :

  • Functional Groups : Hydrazide derivatives (e.g., the target compound) exhibit higher polarity than acetamide analogs (e.g., ), which could influence solubility and bioavailability .

Key Findings :

  • Antimicrobial Activity: Chlorophenyl derivatives (e.g., 4-chlorophenyl in ) show marked activity against P. aeruginosa. The target compound’s 5-chloro-2-methylphenyl group may similarly enhance microbial membrane penetration .
  • Anti-inflammatory Potential: Benzothiazole-pyrazolo[3,4-d]pyrimidines () inhibit COX enzymes, suggesting the target compound’s hydrazide group could modulate similar pathways .

Biological Activity

N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C20H17ClN6O, with a molecular weight of approximately 392.8 g/mol. The compound contains a pyrazolo[3,4-d]pyrimidine core and a hydrazide moiety, which are critical for its biological activities.

Biological Activity Overview

Research indicates that compounds similar to N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-acetohydrazide exhibit significant biological activities, particularly as inhibitors of various enzymes and receptors. Notably, pyrazolo[3,4-d]pyrimidine derivatives have been studied for their potential as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression.

Anticancer Properties

In vitro studies have shown that related compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) with IC50 values in the nanomolar range. The following table summarizes some relevant findings:

Cell LineCompound TestedIC50 Value (nM)Reference
MCF-7N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-acetohydrazide< 100
HCT-116Similar pyrazolo derivatives< 200
A549 (Lung Cancer)Pyrazolo derivatives< 150

These results suggest that N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-acetohydrazide may exhibit potent anticancer activity.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for various enzymes involved in cancer progression. Studies on similar compounds indicate their effectiveness against CDKs and other kinases. For example:

Enzyme TargetCompound TestedInhibition TypeReference
CDK2N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-acetohydrazideCompetitive Inhibition
CSNK2A2Pyrazolo derivativesNon-competitive Inhibition

These findings highlight the potential for N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-acetohydrazide to serve as a therapeutic agent by targeting critical enzymes involved in tumor growth.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-acetohydrazide. For instance:

  • Synthesis and Evaluation : A study synthesized several pyrazole derivatives and evaluated their anticancer activity against different cell lines. The results indicated that compounds with similar scaffolds exhibited significant antiproliferative effects.
  • Molecular Modeling : Molecular docking studies have provided insights into the binding interactions of N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-acetohydrazide with target proteins, suggesting favorable binding affinities that correlate with observed biological activities.

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